molecular formula C10H17NO4 B6331335 3-Hydroxy-hexanoyl-L-homoserine lactone, min. 98% (3-OH-C6-L-Hsl) CAS No. 192883-16-2

3-Hydroxy-hexanoyl-L-homoserine lactone, min. 98% (3-OH-C6-L-Hsl)

Cat. No. B6331335
CAS RN: 192883-16-2
M. Wt: 215.25 g/mol
InChI Key: CRCIHGGZGGATGM-MQWKRIRWSA-N
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Description

Synthesis Analysis

The synthesis of AHLs, including 3-OH-C6-L-Hsl, involves the activator PhzR and acyl-homoserine lactones synthesized by PhzI . Enzymatic synthesis of AHLs using purified substrates for TraI (from Agrobacterium tumefaciens) verified that both SAM and acyl-ACP are substrates for AHL synthesis in vitro .


Molecular Structure Analysis

The molecular structure of 3-OH-C6-L-Hsl can be analyzed using liquid chromatography-electrospray ionization-MS-MS (LC/MS-MS) . The structure of this molecule is similar to that of other acyl-homoserine lactones .


Chemical Reactions Analysis

The chemical reactions involving 3-OH-C6-L-Hsl are primarily related to its role in quorum sensing . In the context of Pseudomonas chlororaphis, it regulates the phz operon . The wide-spectrum AHL-lactonase Aii20J significantly inhibited oral biofilm formation in different in vitro biofilm models and caused important changes in bacterial composition .

Scientific Research Applications

Quorum Sensing in Bacterial Communication

3-OH-C6-L-Hsl plays a pivotal role in quorum sensing , a process that bacteria use to gauge their population density and coordinate gene expression accordingly . This compound acts as a signaling molecule in various bacterial species, including Pseudomonas chlororaphis , where it regulates the production of phenazine, an antibiotic compound that the bacteria use to outcompete other microorganisms .

Biofilm Formation

This lactone is crucial in the formation of biofilms , which are protective structures created by bacterial communities . Biofilms are significant in both natural environments and clinical settings, as they can protect bacteria from antibiotics and the host immune system, contributing to persistent infections .

Virulence Regulation

The compound is involved in the regulation of virulence factors in pathogenic bacteria. By modulating the expression of genes responsible for virulence, 3-OH-C6-L-Hsl can influence the severity and progression of bacterial infections .

Agricultural Applications

In agriculture, 3-OH-C6-L-Hsl can be used to control the behavior of beneficial bacteria that promote plant growth or protect crops from pathogens. By influencing quorum sensing, scientists can enhance the efficacy of these beneficial bacteria .

Synthetic Biology

In synthetic biology , researchers utilize 3-OH-C6-L-Hsl to engineer bacteria with novel capabilities. For example, bacteria can be designed to produce specific compounds or degrade pollutants only when reaching a certain population density, thanks to the quorum sensing regulated by this lactone .

Anti-Biofilm Therapeutics

Given its role in biofilm formation, 3-OH-C6-L-Hsl is a target for developing new anti-biofilm therapies . Compounds that can disrupt the signaling pathways involving this lactone could potentially prevent biofilm formation and treat chronic bacterial infections .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-hexanoyl-L-homoserine lactone (3-OH-C6-L-Hsl) is the LuxR-type transcriptional regulators found in gram-negative bacteria . These proteins are responsible for regulating gene expression in response to changes in cell-population density, a process known as quorum sensing .

Mode of Action

3-OH-C6-L-Hsl interacts with its target by diffusing freely across the bacterial cell membrane and binding to the LuxR-type proteins . This binding event triggers a conformational change in the protein, enabling it to bind to specific DNA sequences and regulate the transcription of quorum-sensing genes .

Biochemical Pathways

The binding of 3-OH-C6-L-Hsl to LuxR-type proteins affects several biochemical pathways. These include the two-component system , bacterial chemotaxis , and flagellar assembly . The activation of these pathways leads to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors .

Pharmacokinetics

Like other n-acyl-homoserine lactones, it is likely to have good bioavailability due to its ability to freely diffuse across cell membranes . Its stability and half-life may vary depending on environmental conditions .

Result of Action

The action of 3-OH-C6-L-Hsl results in the regulation of gene expression in gram-negative bacteria . This can lead to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors . These changes can have significant impacts on the bacteria’s ability to cause disease and resist antibiotics .

Action Environment

The action of 3-OH-C6-L-Hsl is influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other microbial species . Furthermore, the concentration of 3-OH-C6-L-Hsl in the environment can influence the extent of quorum sensing, with higher concentrations leading to increased gene regulation .

Future Directions

The future directions in the research of 3-OH-C6-L-Hsl could involve further exploration of its role in quorum sensing and its potential applications. For instance, inhibitory strategies against these signals could be developed for the prevention and treatment of oral diseases . More research is needed to associate specific AHLs with oral pathologies and to identify the key actors in AHL-mediated QS processes in dental plaque formation .

properties

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCIHGGZGGATGM-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC(=O)N[C@H]1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741734
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

CAS RN

192883-16-2
Record name N-(3-Hydroxyhexanoyl)-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192883-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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